4,5,6,7-Tetrahydro-1-benzothiophene

Übersicht

Beschreibung

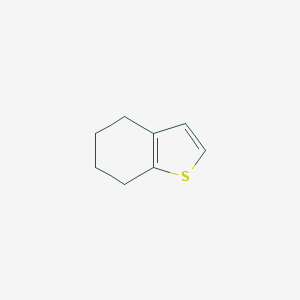

4,5,6,7-Tetrahydro-1-benzothiophene is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a saturated four-membered ring fused to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,5,6,7-Tetrahydro-1-benzothiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with cyclohexanone and ethyl cyanoacetate, the compound can be synthesized via a thiazole ring formation . Another method involves the condensation of amino carboxyalkyl derivatives with salicylaldehyde to yield Schiff bases, which can then be further processed to obtain the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5,6,7-Tetrahydro-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: More saturated benzothiophene derivatives.

Substitution: Functionalized benzothiophene derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

4,5,6,7-Tetrahydro-1-benzothiophene serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and materials through various chemical reactions such as oxidation, reduction, and substitution. Its partially saturated structure allows for unique reactivity compared to fully aromatic or saturated compounds.

Material Science

In material science, this compound is incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is particularly relevant for developing advanced materials used in electronics and coatings .

Biological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, compounds derived from this structure have shown effectiveness against resistant bacterial strains like Staphylococcus aureus and Escherichia coli .

Cytostatic and Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Derivatives have demonstrated cytostatic effects by inhibiting key enzymes involved in cancer cell metabolism. Notably, some derivatives target cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various derivatives of benzothiophene compounds, modifications at specific positions significantly altered their potency. Compounds with amino groups at the C-5 position exhibited enhanced activity against human osteosarcoma cell lines.

| Cell Line | IC50 Value (nM) | Effect |

|---|---|---|

| Human Osteosarcoma (MNNG/HOS) | 50 | Significant growth inhibition |

| Breast Cancer Cells | 0.78 - 18 | Potent antiproliferative activity |

| Peripheral Blood Lymphocytes | >20 | Minimal toxicity observed |

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that certain derivatives of this compound inhibited tumor growth in xenograft models of human osteosarcoma. This underscores the potential therapeutic applications of benzothiophene derivatives in oncology .

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes like pyruvate dehydrogenase kinase 1 and lactate dehydrogenase A, which are involved in cancer cell metabolism . These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Benzothiophene: The parent compound, which lacks the saturated four-membered ring.

Thiophene: A simpler sulfur-containing heterocycle.

Tetrahydrothiophene: A fully saturated thiophene derivative.

Uniqueness: 4,5,6,7-Tetrahydro-1-benzothiophene is unique due to its partially saturated structure, which imparts different chemical reactivity and physical properties compared to its fully aromatic or fully saturated counterparts.

Biologische Aktivität

4,5,6,7-Tetrahydro-1-benzothiophene is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, synthesis of derivatives, and specific case studies that highlight its potential therapeutic applications.

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological properties. The synthesis of this compound often involves the cyclization of appropriate precursors under specific conditions to yield various derivatives that exhibit enhanced biological activity.

Synthesis Methods:

- Cyclization Reactions: Common methods include the use of sulfur-containing reagents in the presence of reducing agents.

- Functionalization: Derivatives are synthesized by introducing various substituents that can modulate biological activity.

Biological Activities

The biological activity of this compound and its derivatives has been extensively studied. Key activities include:

- Antimicrobial Activity: Several studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile have shown promising results against various bacterial strains .

- Cytostatic Activity: Research indicates that azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene exhibit cytostatic effects. These compounds have been predicted to possess antitubercular and anti-inflammatory activities as well .

- RORγt Modulation: Recent studies have identified 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in immune response regulation. These compounds were evaluated through in silico and in vitro methods, demonstrating their potential as therapeutic agents .

Antimicrobial Screening

A study focused on the synthesis and antimicrobial screening of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide derivatives highlighted their significant antibacterial activity against resistant strains. The compounds were characterized using FT-IR and NMR spectroscopy to confirm their structures before testing their efficacy against various pathogens .

Cytostatic Effect Analysis

The cytostatic effects of azomethine derivatives were evaluated using cell lines exposed to these compounds. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) analysis provided insights into how specific substituents influence activity levels .

Data Summary

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKDCOKSXCTDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214569 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-76-3 | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiophene, 4,5,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of 4,5,6,7-tetrahydro-1-benzothiophene derivatives impact their biological activity?

A1: Modifications to the this compound scaffold significantly influence its biological activity. For instance, the introduction of various substituents at the 2-position, such as amino groups, carboxamide groups, or azomethine linkages, can significantly alter its pharmacological profile. These modifications can enhance binding affinity to specific targets, influencing the compound's overall potency and selectivity. [, , , , , , , ]

Q2: Can you provide specific examples of how substituents affect the activity of this compound derivatives?

A2: Certainly. Studies have shown that incorporating electron-donating groups like methoxy or dimethylamino groups on the phenyl ring of 2-[(E)-(phenyl)methyleneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can enhance their antibacterial and antifungal activities. [, ] Conversely, the presence of a chlorine atom on the phenyl ring can lead to variations in the dihedral angle between the phenyl and thiophene rings, impacting the compound's overall conformation and potentially affecting its interaction with biological targets. []

Q3: What is known about the interaction of this compound derivatives with the antigen 85 complex in Mycobacterium tuberculosis?

A3: Research indicates that certain this compound derivatives, such as 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (I3-AG85) and Cyclipostins/Cyclophostin analogs, can inhibit the mycoloyltransferase activity of the antigen 85 complex. [, ] This interaction disrupts the biosynthesis of trehalose dimycolate (TDM), an essential component of the Mycobacterium tuberculosis cell wall, ultimately hindering bacterial growth.

Q4: How does the inhibition of antigen 85C by compounds like I3-AG85 affect Mycobacterium tuberculosis?

A4: I3-AG85 specifically targets Ag85C, a key enzyme in the antigen 85 complex responsible for synthesizing TDM and transferring mycolic acids to the cell wall. By inhibiting Ag85C, I3-AG85 disrupts TDM synthesis, leading to the accumulation of trehalose monomycolate and compromising the integrity of the Mycobacterium tuberculosis cell envelope. This disruption ultimately restricts bacterial growth and survival. []

Q5: Besides antigen 85, are there other known targets for this compound derivatives?

A5: Yes, this compound derivatives have shown interaction with other targets. For example, HBT1 (2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) acts as an α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor potentiator. It exhibits lower agonistic effects compared to other AMPA-R potentiators, potentially avoiding bell-shaped responses in pharmacological effects like brain-derived neurotrophic factor (BDNF) induction. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H10S, and its molecular weight is 138.24 g/mol.

Q7: How are this compound derivatives typically synthesized?

A7: A common approach for synthesizing these compounds is the Gewald reaction. [, ] This multi-component reaction involves condensing a ketone (like cyclohexanone), an α-cyanoester (like ethyl cyanoacetate), and elemental sulfur. This reaction efficiently yields the desired this compound scaffold, which can be further modified.

Q8: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A8: Researchers frequently employ various spectroscopic methods to elucidate the structure of these compounds. Common techniques include: * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and conformation. [, ] * Infrared (IR) spectroscopy: IR spectra reveal characteristic functional groups present in the molecule. [] * Mass spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern, providing further structural insights. [, ]

Q9: Have crystallographic studies been conducted on this compound derivatives?

A9: Yes, single-crystal X-ray diffraction analysis has been widely used to determine the three-dimensional structures of various this compound derivatives. These studies provide precise information about bond lengths, bond angles, and dihedral angles, aiding in understanding the conformational preferences and intermolecular interactions of these compounds. [, , , , , , , ]

Q10: How is computational chemistry being applied in the research of this compound derivatives?

A10: Computational chemistry plays a significant role in exploring and understanding these compounds. Key applications include: * Molecular docking studies: These simulations predict the binding modes and affinities of this compound derivatives to target proteins, aiding in the rational design of novel inhibitors. [, ] * Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the physicochemical properties of these compounds with their biological activities, providing insights into the structural features essential for activity and guiding further optimization. [, ] * Density Functional Theory (DFT) calculations: DFT calculations help understand the electronic structure and properties of these molecules, contributing to a deeper understanding of their reactivity and interactions with biological systems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.